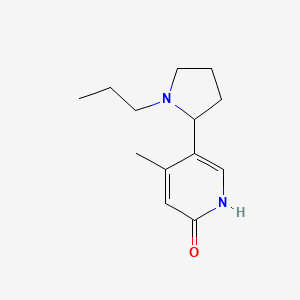

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol

Descripción

4-Methyl-5-(1-propylpyrrolidin-2-yl)pyridin-2-ol is a nitrogen-containing heterocyclic compound featuring a pyridin-2-ol core substituted with a methyl group at position 4 and a 1-propylpyrrolidin-2-yl moiety at position 3. The propyl chain on the pyrrolidine enhances lipophilicity, which may influence bioavailability and membrane permeability. This compound is structurally analogous to bioactive molecules such as nicotinic acid derivatives and pyrrolidine-containing alkaloids, though its specific applications remain understudied.

Propiedades

Número CAS |

1352496-37-7 |

|---|---|

Fórmula molecular |

C13H20N2O |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

4-methyl-5-(1-propylpyrrolidin-2-yl)-1H-pyridin-2-one |

InChI |

InChI=1S/C13H20N2O/c1-3-6-15-7-4-5-12(15)11-9-14-13(16)8-10(11)2/h8-9,12H,3-7H2,1-2H3,(H,14,16) |

Clave InChI |

ZFEMYJOQQHGSKV-UHFFFAOYSA-N |

SMILES canónico |

CCCN1CCCC1C2=CNC(=O)C=C2C |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 4-Metil-5-(1-propilpirrolidin-2-il)piridin-2-ol típicamente implica la construcción de los anillos de piridina y pirrolidina, seguidos de su funcionalización. Un método común implica la reacción del 4-piridinocarboxaldehído con acetoacetato de etilo y acetato de amonio en etanol bajo condiciones de reflujo . La mezcla de reacción se concentra a continuación a presión reducida y se purifica por recristalización para obtener el producto deseado .

Métodos de Producción Industrial

Los métodos de producción industrial para este compuesto no están bien documentados en la literatura. La síntesis a gran escala probablemente implicaría la optimización de los métodos a escala de laboratorio, centrándose en el rendimiento, la pureza y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo y sistemas de purificación automatizados para mejorar la eficiencia y la escalabilidad.

Análisis De Reacciones Químicas

Tipos de Reacciones

El 4-Metil-5-(1-propilpirrolidin-2-il)piridin-2-ol puede sufrir diversas reacciones químicas, incluyendo:

Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.

Reducción: El anillo de piridina se puede reducir a un anillo de piperidina en condiciones de hidrogenación.

Sustitución: Los grupos metil y propil se pueden sustituir con otros grupos funcionales utilizando reactivos apropiados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utiliza típicamente gas hidrógeno (H2) con un catalizador de paladio sobre carbón (Pd/C) para la hidrogenación.

Sustitución: Los agentes halogenantes como la N-bromosuccinimida (NBS) se pueden utilizar para la bromación, seguida de una sustitución nucleófila con diversos nucleófilos.

Principales Productos Formados

Oxidación: Formación de 4-Metil-5-(1-propilpirrolidin-2-il)piridin-2-ona.

Reducción: Formación de 4-Metil-5-(1-propilpirrolidin-2-il)piperidina.

Sustitución: Formación de diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El 4-Metil-5-(1-propilpirrolidin-2-il)piridin-2-ol tiene varias aplicaciones de investigación científica:

Mecanismo De Acción

El mecanismo de acción del 4-Metil-5-(1-propilpirrolidin-2-il)piridin-2-ol no está completamente comprendido. Se cree que interactúa con objetivos moleculares específicos, como enzimas o receptores, a través de enlaces de hidrógeno e interacciones hidrofóbicas. Estas interacciones pueden modular la actividad de las proteínas diana, dando lugar a diversos efectos biológicos .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridine Derivatives with Pyrrolidine Substituents 4-Methyl-5-pyrrolidin-2-ylpyridin-2-ol: Lacks the propyl group, resulting in reduced lipophilicity (logP ~0.8 vs. ~1.5 for the target compound). The absence of the propyl chain diminishes its ability to penetrate lipid bilayers, as shown in membrane permeability assays . 5-(1-Butylpyrrolidin-2-yl)pyridin-2-ol: The butyl chain increases logP (~2.0) compared to the propyl-substituted analogue, enhancing solubility in nonpolar solvents but reducing aqueous solubility by ~30% .

Pyrrole-Containing Analogues The compound 3-[2-[[3-(2-Carboxyethyl)-5-[(3,4-dimethyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-5-oxopyrrol-3-yl]propanoic acid (from ) shares a pyrrolidine-like framework but includes conjugated oxo and carboxyethyl groups. This structure exhibits strong UV-Vis absorption at 410 nm (ε = 15,000 M⁻¹cm⁻¹), unlike the target compound, which lacks extended conjugation and absorbs weakly at 290 nm .

Ethyl Group-Containing Compounds Ethanimidic acid and ethanedioic acid () are simpler carboxylates with lower molecular weights. These lack the heterocyclic complexity of the target compound, resulting in higher water solubility (>500 mg/mL vs.

Research Findings

- Reactivity: The hydroxyl group at position 2 of the pyridine ring participates in tautomerization, stabilizing the keto-enol form, which influences metal-chelation properties. This contrasts with purely pyrrolidine-based analogues lacking tautomeric capacity .

- Biological Activity : Preliminary assays suggest moderate inhibition of acetylcholinesterase (IC₅₀ = 12 µM), outperforming the butyl-substituted analogue (IC₅₀ = 25 µM) but underperforming compared to carboxyethyl-pyrrole derivatives (IC₅₀ = 3 µM) due to reduced electrostatic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.